Alendronate monosodium monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alendronate monosodium monohydrate is a nitrogen-containing bisphosphonate used primarily to treat and prevent osteoporosis and other bone diseases. It works by inhibiting osteoclast-mediated bone resorption, thereby increasing bone mineral density and reducing the risk of fractures .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alendronate monosodium monohydrate can be synthesized through the reaction of 4-aminobutyric acid with phosphorous acid and phosphorous trichloride in the presence of methanesulfonic acid, followed by the addition of sodium hydroxide . This process results in the formation of alendronate sodium trihydrate, which can then be converted to the monohydrate form by treating it with a drying agent .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Alendronate monosodium monohydrate undergoes various chemical reactions, including nucleophilic aromatic substitution reactions . It can react with reagents such as 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole and 2,4-dinitrofluorobenzene to form chromogenic derivatives .
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents like 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole and 2,4-dinitrofluorobenzene are used under heat-catalyzed or micellar-catalyzed conditions.
Thermal Degradation: this compound undergoes thermal degradation in three steps: water loss, ammonia loss, and complex degradation to sodium pyrophosphate.
Major Products: The major products formed from these reactions include chromogenic derivatives and sodium pyrophosphate .
Scientific Research Applications
Alendronate monosodium monohydrate is widely used in scientific research due to its effectiveness in treating bone diseases. Its applications include:
Chemistry: Used in the development of analytical methods for detecting bisphosphonates.
Biology: Studied for its effects on bone metabolism and osteoclast activity.
Medicine: Primarily used to treat osteoporosis, Paget’s disease, and other conditions involving bone fragility.
Industry: Incorporated into pharmaceutical formulations for bone disease treatments.
Mechanism of Action
Alendronate monosodium monohydrate works by inhibiting osteoclast-mediated bone resorption. It binds to hydroxyapatite in bone, preventing osteoclasts from breaking down bone tissue . This inhibition leads to an increase in bone mineral density and a reduction in fracture risk .
Comparison with Similar Compounds
Ibandronate: Another nitrogen-containing bisphosphonate used to treat osteoporosis.
Risedronate: Similar in structure and function, used for osteoporosis and Paget’s disease.
Pamidronate: Used for bone metastasis and hypercalcemia of malignancy.
Uniqueness: Alendronate monosodium monohydrate is unique due to its high potency and effectiveness in increasing bone mineral density and reducing fracture risk. It is more potent than some other bisphosphonates, such as etidronate .
Biological Activity
Alendronate monosodium monohydrate, a bisphosphonate compound, is primarily used in the treatment and prevention of osteoporosis and other bone-related conditions. Its biological activity is characterized by its ability to inhibit osteoclast-mediated bone resorption, thereby increasing bone mineral density (BMD) and reducing fracture risk.
Alendronate acts by binding to hydroxyapatite in bone, particularly at sites of active resorption. This binding inhibits the activity of osteoclasts, the cells responsible for bone resorption. The compound does not affect the recruitment or attachment of osteoclasts but rather impairs their function, leading to decreased bone turnover and increased BMD.
- Inhibition of Bone Resorption : Clinical studies have shown that alendronate significantly reduces markers of bone resorption such as cross-linked N-telopeptides of type 1 collagen (NTx) by approximately 60% with doses of 5 and 10 mg/day .
- Impact on Bone Formation : Alendronate also affects markers of bone formation, including a reduction in bone-specific alkaline phosphatase (BSAP) levels by 15-30% .
Pharmacokinetics
Alendronate is absorbed poorly from the gastrointestinal tract, with bioavailability estimated at about 0.7% when administered orally. The pharmacokinetics are influenced by factors such as food intake and the presence of calcium in the diet, which can significantly decrease absorption.
- Absorption : Approximately 40% of an oral dose reaches systemic circulation in fasting conditions; however, this is reduced to less than 1% when taken with food .
- Distribution : After administration, alendronate is rapidly distributed to bone tissues and has a long half-life due to its strong affinity for bone mineral .
Clinical Efficacy
Numerous clinical trials have established the efficacy of alendronate in increasing BMD and reducing fracture risk among various populations:
- Osteoporosis Treatment : In postmenopausal women with osteoporosis, alendronate has shown significant increases in BMD at the lumbar spine (4.9%) and total hip (3.0%) after one year compared to placebo .
- Long-term Studies : A five-year study indicated that patients treated with alendronate experienced a decrease in urinary NTx levels by 46.1% at three months and maintained significant increases in lumbar spine BMD (+14.2%) over seven years without serious adverse events .
Study 1: Efficacy in Postmenopausal Women
A randomized controlled trial involving 1908 postmenopausal women demonstrated that daily administration of alendronate resulted in a significant reduction in vertebral fractures by 47% compared to placebo over three years .
Study 2: Long-term Safety Profile
In a long-term safety study involving elderly patients, alendronate treatment was associated with a significant increase in BMD and a low incidence of adverse effects such as osteonecrosis of the jaw or atypical femoral fractures .
Data Summary
Parameter | Baseline | After Treatment (1 Year) | Change (%) |
---|---|---|---|
Lumbar Spine BMD | X g/cm² | Y g/cm² | +4.9 |
Total Hip BMD | X g/cm² | Y g/cm² | +3.0 |
Urinary NTx (marker of resorption) | A nmol/L | B nmol/L | -60 |
Serum BSAP (marker of formation) | C U/L | D U/L | -30 |
Properties
CAS No. |
260055-05-8 |
---|---|
Molecular Formula |
C4H14NNaO8P2 |
Molecular Weight |
289.09 g/mol |
IUPAC Name |
sodium;(4-amino-1-hydroxy-1-phosphonobutyl)-hydroxyphosphinate;hydrate |
InChI |
InChI=1S/C4H13NO7P2.Na.H2O/c5-3-1-2-4(6,13(7,8)9)14(10,11)12;;/h6H,1-3,5H2,(H2,7,8,9)(H2,10,11,12);;1H2/q;+1;/p-1 |
InChI Key |
DUYCFMAOEDAKDN-UHFFFAOYSA-M |
Canonical SMILES |
C(CC(O)(P(=O)(O)O)P(=O)(O)[O-])CN.O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.